3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-2-3-7-8(4-6)13-9(5-12)10(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVKNBQZAJKUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 6 Methylbenzo B Thiophene 2 Carbaldehyde
Strategies for Constructing the Benzo[b]thiophene Core
The formation of the foundational benzo[b]thiophene skeleton is the initial critical phase in the synthesis of 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde. Various methodologies have been developed to construct this bicyclic heteroaromatic system, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent tolerance.
Electrophilic Cyclization Approaches
Electrophilic cyclization is a powerful and widely employed strategy for the synthesis of benzo[b]thiophenes. This approach typically involves the intramolecular cyclization of a suitable ortho-substituted benzene (B151609) derivative bearing a sulfur-containing side chain. A common precursor is an o-alkynyl thioanisole, which can undergo cyclization in the presence of an electrophile. nih.gov The reaction proceeds through the activation of the alkyne by the electrophile, followed by nucleophilic attack from the sulfur atom, leading to the formation of the thiophene (B33073) ring.
The choice of electrophile is crucial for the success of the cyclization and can influence the nature of the substituent at the 3-position of the resulting benzo[b]thiophene. For instance, the use of sodium halides in conjunction with a copper(II) salt can facilitate the introduction of a halogen at the 3-position during the cyclization process. nih.gov This method is advantageous as it combines the ring formation and a key functionalization step.
| Starting Material | Reagents | Product | Yield (%) |
| o-Alkynyl thioanisole | Electrophile (e.g., I₂, Br₂, Cl₂) | 3-Halo-benzo[b]thiophene | Varies |
| Substituted Thiophenol | Chloroacetone (B47974), Polyphosphoric acid | Substituted 3-methylbenzo[b]thiophene | Good |
This table presents generalized examples of electrophilic cyclization reactions and is for illustrative purposes.
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis has emerged as a versatile tool for the construction of complex heterocyclic systems, including benzo[b]thiophenes. These methods often involve the coupling and subsequent cyclization of appropriately functionalized aromatic and sulfur-containing precursors. Palladium, copper, and other transition metals are commonly employed to catalyze these transformations, which can proceed through various mechanisms, including cross-coupling reactions followed by intramolecular C-S bond formation.
These reactions offer high efficiency and functional group tolerance, allowing for the synthesis of a wide array of substituted benzo[b]thiophenes. The specific catalyst system, ligands, and reaction conditions can be fine-tuned to control the regioselectivity of the annulation process.
Base-Mediated Condensation and Other Ring-Closure Methods
Base-mediated condensation reactions provide another effective route to the benzo[b]thiophene core. A classic example is the reaction of a substituted thiophenol with an α-halo ketone, such as chloroacetone, followed by acid-catalyzed cyclization. For the synthesis of a 6-methylbenzo[b]thiophene (B97776) derivative, one could envision starting with p-thiocresol (4-methylbenzenethiol). The reaction of 2-chlorothiophenol (B146423) with chloroacetone in the presence of a base, followed by treatment with polyphosphoric acid, has been reported for the synthesis of a chloro-methylbenzo[b]thiophene. prepchem.com
Another notable method involves the one-pot reaction of methylthiobenzene with butyllithium (B86547) and dimethylformamide (DMF), which leads to the formation of benzo[b]thiophene-2-carbaldehyde. researchgate.netmdpi.com This approach is particularly efficient as it constructs the ring and introduces the carbaldehyde group in a single synthetic operation.
Targeted Functionalization for this compound
Once the 6-methylbenzo[b]thiophene core is established, the next crucial steps involve the regioselective introduction of the chloro and carbaldehyde functionalities at the 3- and 2-positions, respectively.
Regioselective Chlorination Strategies on the Benzo[b]thiophene Skeleton
The introduction of a chlorine atom at the 3-position of the benzo[b]thiophene ring is a key functionalization step. Electrophilic chlorination is a common method to achieve this transformation. Reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) can be employed to effect the chlorination. rsc.org The inherent electronic properties of the benzo[b]thiophene ring system generally direct electrophilic substitution to the 3-position, which is the most electron-rich site. However, the presence of other substituents can influence the regiochemical outcome.
For instance, the chlorination of 2-substituted benzo[b]thiophenes has been shown to proceed at the C3-position. rsc.org This suggests that a pre-existing group at the 2-position, such as a carbaldehyde or a precursor, would direct the incoming chloro electrophile to the desired 3-position.
| Substrate | Chlorinating Agent | Product |
| 2-Substituted Benzo[b]thiophene | Sodium Hypochlorite | 3-Chloro-2-substituted Benzo[b]thiophene |
| 3-Methylbenzo[b]thiophene | Chlorine | 2-Chloro-3-methylbenzo[b]thiophene |
This table illustrates the regioselectivity of chlorination on the benzo[b]thiophene ring.
Introduction of the Methyl Group at the 6-Position
The methyl group at the 6-position can be incorporated either by starting with a precursor that already contains this group, such as p-thiocresol, or by introducing it onto a pre-formed benzo[b]thiophene ring. Friedel-Crafts alkylation is a potential method for the latter approach, though it can sometimes lead to a mixture of isomers. A more controlled synthesis would involve building the benzo[b]thiophene ring from a starting material already containing the methyl group in the desired position on the benzene ring.
The introduction of the carbaldehyde group at the 2-position is typically achieved through a formylation reaction. The Vilsmeier-Haack reaction is a highly effective method for this purpose. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF). The electron-rich benzo[b]thiophene ring undergoes electrophilic attack by the Vilsmeier reagent, predominantly at the 2-position, to afford the corresponding 2-carbaldehyde after aqueous workup. The reaction is generally high-yielding and tolerates a range of functional groups.
A plausible synthetic sequence for this compound could involve the initial synthesis of 6-methylbenzo[b]thiophene, followed by chlorination at the 3-position, and finally, Vilsmeier-Haack formylation to introduce the aldehyde at the 2-position. The order of these functionalization steps is critical to ensure the desired regiochemical outcome.
Formylation Pathways at the 2-Position
Formylation at the 2-position of the 3-chloro-6-methylbenzo[b]thiophene scaffold is a critical transformation for introducing a versatile aldehyde functional group. This group serves as a key handle for further molecular elaboration, enabling the synthesis of a wide array of more complex chemical entities. The electronic properties of the benzothiophene (B83047) ring system, influenced by the chloro and methyl substituents, dictate the feasibility and conditions of these formylation reactions.
Reduction of Benzo[b]thiophene-2-carbonyl Chloride Derivatives to Carbaldehyde
A well-established and reliable method for the synthesis of aldehydes is the controlled reduction of the corresponding acyl chlorides. In the context of this compound, this involves the initial preparation of 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride, followed by its selective reduction.
The precursor, 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, is commercially available and can be converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a crucial intermediate for the subsequent reduction step.
One of the most classic and effective methods for this transformation is the Rosenmund reduction . wikipedia.orgalfa-chemistry.comjuniperpublishers.comquora.commedium.com This catalytic hydrogenation process utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a regulator like quinoline (B57606) or thiourea (B124793) to prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgjuniperpublishers.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent, such as toluene (B28343) or xylene, in the presence of the catalyst. juniperpublishers.com
Detailed Research Findings:
While specific literature detailing the Rosenmund reduction of 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride is not abundant, the principles of the reaction are widely applicable to aromatic and heterocyclic acyl chlorides. The presence of the chloro and methyl groups on the benzene ring is not expected to interfere with the reduction of the acid chloride at the 2-position of the thiophene ring. The key to a successful Rosenmund reduction is the careful control of catalyst activity and reaction conditions to isolate the aldehyde product in high yield.
| Parameter | Condition | Reference |
| Starting Material | 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride | N/A |
| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) | wikipedia.orgjuniperpublishers.com |
| Catalyst Poison | Quinoline-sulfur or Thiourea | wikipedia.org |
| Reducing Agent | Hydrogen Gas (H₂) | alfa-chemistry.comjuniperpublishers.com |
| Solvent | Toluene or Xylene | juniperpublishers.com |
| Temperature | Typically elevated | juniperpublishers.com |
| Key Consideration | Prevention of over-reduction to the corresponding alcohol | wikipedia.orgmedium.com |
Direct Formylation Reactions of Precursor Benzo[b]thiophenes
An alternative and more direct route to this compound involves the introduction of a formyl group directly onto the 3-chloro-6-methylbenzo[b]thiophene core. The most prominent method for this transformation is the Vilsmeier-Haack reaction . ajrconline.orgijpcbs.com This reaction employs a formylating agent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ajrconline.orgijpcbs.com
The Vilsmeier-Haack reaction is an electrophilic substitution reaction, and the regioselectivity is governed by the electronic nature of the heterocyclic substrate. For benzo[b]thiophene, electrophilic attack generally occurs at the more electron-rich 2- or 3-position. The presence of a chloro group at the 3-position in the starting material, 3-chloro-6-methylbenzo[b]thiophene, effectively blocks this position, thereby directing the formylation to the 2-position.
Detailed Research Findings:
The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of aromatic and heteroaromatic compounds. ijpcbs.com The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. The electron-donating nature of the sulfur atom in the thiophene ring activates the heterocyclic system towards electrophilic attack. The reaction is typically performed by treating the substrate with the pre-formed or in situ generated Vilsmeier reagent in a suitable solvent, followed by aqueous work-up to hydrolyze the intermediate iminium salt to the desired aldehyde.
| Parameter | Condition | Reference |
| Starting Material | 3-Chloro-6-methylbenzo[b]thiophene | N/A |
| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) | ajrconline.orgijpcbs.com |
| Solvent | Dichloromethane or excess DMF | N/A |
| Temperature | Typically 0 °C to room temperature | N/A |
| Work-up | Aqueous hydrolysis (e.g., with sodium acetate (B1210297) or sodium bicarbonate solution) | N/A |
| Key Consideration | The 3-chloro substituent directs formylation to the 2-position. | N/A |
This table outlines a general procedure for the Vilsmeier-Haack formylation. Specific experimental details for 3-chloro-6-methylbenzo[b]thiophene were not found in the provided search results, but the methodology is well-established for similar substrates.
Chemical Reactivity and Derivatization Pathways of 3 Chloro 6 Methylbenzo B Thiophene 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group at the C-2 position is a primary site for chemical modification, readily participating in condensation, oxidation, reduction, and olefination reactions.
Condensation Reactions with Amines and Other Nucleophiles (e.g., Schiff Base Formation, Chalcone Synthesis)
The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.
Schiff Base Formation: Condensation with primary amines yields imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond. These Schiff bases are versatile intermediates and have been studied for their coordination chemistry and biological activities. oncologyradiotherapy.comresearchgate.net For instance, reacting 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde with various primary amines (R-NH₂) under appropriate conditions would yield the corresponding N-substituted imines. Metal complexes of Schiff bases derived from thiophene (B33073) carboxaldehydes have been synthesized and characterized, demonstrating the utility of these compounds as ligands. oncologyradiotherapy.comnih.gov
Chalcone Synthesis: The Claisen-Schmidt condensation reaction between this compound and an acetophenone or another suitable ketone (containing an α-hydrogen) in the presence of a base (like potassium hydroxide) leads to the formation of chalcones. utm.mymdpi.com These α,β-unsaturated ketones are important precursors for the synthesis of various heterocyclic compounds, such as flavonoids and pyrimidines. utm.my The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration of the aldol adduct yields the chalcone. The synthesis of various chalcones from thiophene-3-carbaldehyde and substituted acetophenones has been reported, highlighting this synthetic route. nih.govresearchgate.net
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Catalyst/Conditions |
| This compound | Primary Amine (R-NH₂) | Schiff Base Formation | Imine | Acid/Base catalyst, Dehydrating conditions |
| This compound | Acetophenone | Claisen-Schmidt Condensation | Chalcone | Base (e.g., KOH, NaOH) in Ethanol |
Oxidation and Reduction Transformations of the Carbaldehyde Group
The oxidation state of the aldehyde carbon can be readily altered through oxidation and reduction reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various derivatives. For example, 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid can be synthesized by the oxidation of the corresponding carbaldehyde. This carboxylic acid derivative serves as a precursor for other compounds, such as 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine, through condensation with thiosemicarbazide. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).
Reduction: Conversely, the carbaldehyde can be reduced to the corresponding primary alcohol, 3-Chloro-6-methylbenzo[b]thiophen-2-ylmethanol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be used in further synthetic manipulations. The oxidation of benzo[b]thiophen-2-ylmethanol is a known method to prepare the carbaldehyde, indicating the feasibility of the reverse reduction reaction. researchgate.net
Table 2: Oxidation and Reduction of the Carbaldehyde Group
| Starting Material | Transformation | Reagent Example | Product |
| This compound | Oxidation | Potassium Permanganate (KMnO₄) | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid |
| This compound | Reduction | Sodium Borohydride (NaBH₄) | (3-Chloro-6-methylbenzo[b]thiophen-2-yl)methanol |
Carbonyl Olefination Reactions (e.g., Julia Olefination)
Carbonyl olefination reactions provide a powerful method for converting the C=O double bond of the aldehyde into a C=C double bond, forming alkenes.
The Julia Olefination (or Julia-Lythgoe olefination) is a notable example. This reaction involves the reaction of an aldehyde with a phenyl sulfone. wikipedia.org The process begins with the deprotonation of the sulfone to form a carbanion, which then adds to the aldehyde. The resulting β-hydroxy sulfone is typically acetylated or benzoylated, followed by reductive elimination using sodium amalgam or samarium(II) iodide to yield the alkene. wikipedia.org A significant advantage of this method is its ability to produce trans-(E)-alkenes with high stereoselectivity. alfa-chemistry.com
A modified version, the Julia-Kocienski olefination , utilizes heteroaryl sulfones (such as benzothiazol-2-yl sulfones) and can be performed in a one-pot procedure, offering good E-selectivity. alfa-chemistry.comorganic-chemistry.org Applying this to this compound would allow for the synthesis of various stilbene-like structures with a benzo[b]thiophene core.
Table 3: Julia-Kocienski Olefination Example
| Aldehyde | Sulfone Reagent | Base | Product Type |
| This compound | Alkyl benzothiazol-2-yl sulfone | KHMDS, NaHMDS, or LiHMDS | (E)-alkene |
Transformations at Other Positions of the Benzo[b]thiophene Nucleus
Beyond the aldehyde group, the benzo[b]thiophene ring system itself, particularly the chlorine atom, is a site for further functionalization.
Nucleophilic and Electrophilic Substitution Reactions on the Ring System
The electronic nature of the benzo[b]thiophene ring, influenced by the sulfur heteroatom and existing substituents, governs its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is generally reactive towards electrophiles. Substitution typically occurs at the C3 position. However, since the C3 position is already occupied by a chlorine atom in the target molecule, electrophilic attack would be directed to other available positions on the benzene (B151609) ring. The methyl group is an activating, ortho-, para-director, while the chloro and formyl groups are deactivating. Further substitution would likely be complex, but could potentially occur at the C4 or C7 positions. For example, chlorination of 2-substituted benzo[b]thiophenes can occur at the C3 position, indicating the ring's susceptibility to electrophilic attack. nih.gov
Nucleophilic Aromatic Substitution: The chlorine atom at the C3 position is susceptible to nucleophilic substitution, although this often requires activating electron-withdrawing groups or specific reaction conditions. The thiophene ring system can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution more effectively than a benzene ring, making such reactions more feasible. uoanbar.edu.iq This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C3 position, displacing the chloride ion.
Cross-Coupling Reactions of Halogenated Benzo[b]thiophenes (e.g., Suzuki-Miyaura Coupling)
The C-Cl bond at the 3-position provides a handle for transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose. researchgate.netrsc.org It involves the reaction of the chlorinated benzo[b]thiophene with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. rsc.org This reaction would replace the chlorine atom with the organic group from the boron reagent, enabling the synthesis of a wide array of 3-aryl or 3-vinyl-6-methylbenzo[b]thiophene-2-carbaldehydes. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, meaning the aldehyde group at C2 would likely remain intact under the reaction conditions. This methodology has been successfully applied to synthesize various aryl-substituted thiophenes. researchgate.netdntb.gov.ua
Table 4: Suzuki-Miyaura Coupling Reaction
| Substrate | Coupling Partner | Catalyst | Base | Product |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or others | 3-Aryl-6-methylbenzo[b]thiophene-2-carbaldehyde |
Reactivity and Derivatization of the Sulfur Atom and Adjacent Positions
The sulfur atom within the thiophene ring of this compound is a key site for chemical modification, influencing the electronic properties and reactivity of the entire molecule. Derivatization at this position can lead to a diverse range of compounds with altered physical and chemical characteristics. The primary pathways for the derivatization of the sulfur atom and its adjacent positions include oxidation, alkylation, and cycloaddition reactions.
Oxidation of the Sulfur Atom
The sulfur atom in the benzothiophene (B83047) core can be oxidized to form the corresponding S-oxide and S,S-dioxide. This transformation significantly alters the electronic nature of the thiophene ring, converting the electron-donating sulfide into an electron-withdrawing sulfoxide or sulfone group. This change has profound effects on the aromaticity and reactivity of the heterocyclic system.
The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the reaction conditions. The formation of the S-oxide is often an intermediate step en route to the more stable S,S-dioxide. Isolation of the benzothiophene S-oxide can be challenging due to its propensity for further oxidation. However, conducting the reaction at low temperatures and in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can facilitate the formation and isolation of the S-oxide by decreasing the electron density on the sulfur atom of the product, thereby making it less susceptible to a second oxidation step.
The resulting 3-Chloro-6-methylbenzo[b]thiophene-1-oxide and 3-Chloro-6-methylbenzo[b]thiophene-1,1-dioxide are valuable intermediates for further synthetic transformations.
| Reagent | Product | Typical Conditions |
| m-CPBA (1 equiv) | 3-Chloro-6-methylbenzo[b]thiophene-1-oxide | CH₂Cl₂, -20°C, with BF₃·Et₂O |
| m-CPBA (>2 equiv) | 3-Chloro-6-methylbenzo[b]thiophene-1,1-dioxide | CH₂Cl₂, room temperature |
Cycloaddition Reactions
Both the S-oxide and S,S-dioxide derivatives of benzothiophenes can participate in cycloaddition reactions, acting as dienophiles or dienes. Benzo[b]thiophene S,S-dioxide, for instance, can undergo [4+2] cycloaddition reactions with various dienes. These reactions provide a route to complex polycyclic structures. Similarly, benzothiophene S-oxides can function as dienes in Diels-Alder reactions with a range of dienophiles. researchgate.net The specific reactivity and stereoselectivity of these cycloaddition reactions are influenced by the substituents on the benzothiophene ring and the nature of the reacting partner. researchgate.netresearchgate.net
| Reactant | Dienophile/Diene | Product Type |
| 3-Chloro-6-methylbenzo[b]thiophene-1,1-dioxide | Tetraarylthiophene S-oxide | Tetraaryldibenzothiophene S,S-dioxide |
| 3-Chloro-6-methylbenzo[b]thiophene-1-oxide | Alkenes/Alkynes | 7-Thiabicyclo[2.2.1]heptene S-oxide derivatives |
Alkylation of the Sulfur Atom
While less common than oxidation, direct alkylation of the sulfur atom in benzothiophenes can be achieved to form benzothiophenium salts. This reaction typically involves treatment with a strong alkylating agent. The resulting sulfonium salt further activates the benzothiophene ring system.
Reactivity of Adjacent Positions through Sulfur Intermediates
The activation of the sulfur atom can be utilized to functionalize the adjacent C2 and C3 positions. A notable example is the interrupted Pummerer reaction of benzothiophene S-oxides. nih.gov This reaction, typically initiated by an activating agent like trifluoroacetic anhydride (TFAA), can lead to the formation of a transient electrophilic species that is susceptible to nucleophilic attack. By intercepting this intermediate with various nucleophiles, such as phenols or silanes, it is possible to achieve C3-arylation and C3-alkylation of the benzothiophene core under metal-free conditions. nih.gov This methodology offers a regioselective approach to functionalize the benzothiophene scaffold at a position that can be challenging to access through conventional electrophilic substitution. nih.gov
| Reaction Type | Reagents | Product |
| Interrupted Pummerer Reaction | 1. TFAA 2. Phenol or Allylsilane | C3-Arylated or C3-Alkylated benzothiophene |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde, both ¹H and ¹³C NMR are instrumental in confirming the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the benzene (B151609) ring, and the methyl group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene moiety will likely appear in the aromatic region (δ 7.0-8.0 ppm). Specifically, one would expect three distinct aromatic proton signals. The methyl protons will present as a singlet in the upfield region, generally around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically in the range of δ 180-190 ppm. The spectrum will also display signals for the eight other carbon atoms of the benzo[b]thiophene core. The presence of the chlorine atom at the C3 position and the methyl group at the C6 position will influence the chemical shifts of the adjacent carbon atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CHO | 9.8 - 10.2 (s, 1H) | 182 - 186 |
| C2 | - | 138 - 142 |
| C3 | - | 130 - 134 |
| C3a | - | 139 - 143 |
| C4 | 7.7 - 7.9 (d, 1H) | 124 - 128 |
| C5 | 7.2 - 7.4 (dd, 1H) | 126 - 130 |
| C6 | - | 135 - 139 |
| CH₃ | 2.4 - 2.6 (s, 3H) | 20 - 23 |
| C7 | 7.5 - 7.7 (s, 1H) | 122 - 126 |
| C7a | - | 137 - 141 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula of C₁₀H₇ClOS.
The fragmentation pattern in the mass spectrum would likely involve the initial loss of the aldehyde group (CHO) or a chlorine radical. Further fragmentation of the benzo[b]thiophene core would also be observed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzo[b]thiophene chromophore is expected to exhibit characteristic absorption bands in the UV region. The presence of the aldehyde group, chloro, and methyl substituents will influence the position and intensity of these absorption maxima.
Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the thermal stability of this compound, indicating the temperature at which it begins to decompose.
Differential Thermal Analysis (DTA): DTA is used to study the thermal transitions of a material. For this compound, DTA could be used to determine its melting point and to observe any phase transitions or decomposition events as a function of temperature.
Role As a Building Block and Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Systems
The unique arrangement of functional groups in 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde makes it an important intermediate for the construction of elaborate molecular architectures. The aldehyde group is a key reactive handle, readily participating in condensation and cyclization reactions to form new rings.
Closely related benzothiophene (B83047) derivatives, such as 3-chlorobenzo[b]thiophene-2-carbonyl chloride, have been successfully employed to synthesize a variety of novel heterocyclic compounds, including β-lactams, oxazoles, and imidazoles. wisdomlib.org This demonstrates the utility of the 3-chlorobenzothiophene scaffold as a foundation for building medicinally relevant heterocyclic systems. wisdomlib.org The synthesis of these compounds often involves multi-step reaction sequences where the benzothiophene core is elaborated upon. For instance, oxazole derivatives can be formed through the reaction of a related carboxamide with aromatic aldehydes, while subsequent treatment with hydrazine hydrate can yield imidazole derivatives. wisdomlib.org
Similarly, the parent compound, benzo[b]thiophene-2-carbaldehyde, is widely recognized as a pivotal intermediate in organic synthesis, providing access to a wide array of complex molecules and biologically active compounds. mdpi.comresearchgate.net The reactivity of the aldehyde allows for its conversion into other functional groups or its participation in ring-forming reactions, highlighting the potential of its substituted derivatives, like this compound, in diversity-oriented synthesis to create libraries of complex polycyclic structures.
Scaffold for Novel Functional Materials
The benzothiophene core is an electron-rich aromatic system that has attracted significant interest in materials science due to its electronic and photophysical properties. Derivatives of this scaffold are actively being explored for applications in advanced functional materials.
Benzothiophene and its fused-ring analogues, such as benzo[b]thieno[2,3-d]thiophene (BTT), are promising candidates for organic semiconductors (OSCs). mdpi.com These materials are key components in organic field-effect transistors (OFETs) and other optoelectronic devices due to their potential for high charge carrier mobility and good stability. mdpi.comresearchgate.net The planar structure and potential for π-π stacking of the benzothiophene unit facilitate intermolecular charge transport, a critical property for semiconductor performance.
While research on this compound itself is specific, its closely related derivative, 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, is noted for its use in developing advanced materials like organic semiconductors, owing to its unique electronic properties. chemimpex.com The presence of the benzothiophene core is fundamental to this potential. For example, newly synthesized organic semiconductors based on the BTT unit have been utilized in OFETs, demonstrating p-channel behavior and significant hole mobility. mdpi.comresearchgate.net
| Compound Type | Hole Mobility (cm²/Vs) | On/Off Current Ratio | Reference |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | up to 0.005 | > 10⁶ | researchgate.net |
The aldehyde functionality of this compound provides a convenient entry point for the synthesis of ligands for catalysis. Through Schiff base condensation with various primary amines, a wide range of imine-containing ligands can be prepared. These ligands can coordinate with transition metals to form complexes with potential catalytic activity.
For example, Schiff bases derived from the related 2-thiophene carboxaldehyde have been used to create and characterize metal complexes. nih.gov The resulting metal chelates, involving metals such as Fe(III), Co(II), Ni(II), and Cu(II), are formed by the coordination of the Schiff base ligand to the metal center. nih.gov The electronic properties of the benzothiophene ring system, modified by the chloro and methyl substituents in this compound, would influence the electron density on the coordinating atoms, thereby tuning the catalytic properties of the corresponding metal complex. This allows for the rational design of ligands for specific catalytic applications.
Development of Chemical Sensors (e.g., Hydrazine Sensing)
Derivatives of benzothiophene carbaldehyde are effective platforms for the development of chemical sensors. The aldehyde group is particularly useful for constructing sensor molecules through reactions like Claisen-Schmidt condensation. This reaction allows for the extension of the π-conjugated system and the introduction of specific binding sites for analytes.
A notable application is in the detection of hydrazine, a highly toxic chemical. A chemosensor based on a benzothiophene semi-bis-chalcone was synthesized via the Claisen-Schmidt condensation of a benzothiophene carbaldehyde with acetone. The resulting molecule exhibits a photoluminescent response upon interaction with hydrazine, enabling its real-time detection. The mechanism relies on the nucleophilic attack of hydrazine on the sensor molecule, leading to a measurable change in its optical properties. Such sensors have demonstrated high selectivity and efficiency for hydrazine detection.
While this specific example does not use the 3-chloro-6-methyl substituted variant, it establishes a clear precedent for how the aldehyde functionality on the benzothiophene core can be leveraged to create highly effective chemical sensors for environmentally and biologically important analytes.
Industrial Synthetic Intermediates in Fine Chemical Production
This compound and its derivatives are valuable intermediates in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries. chemimpex.com The benzothiophene scaffold is a common feature in many biologically active compounds.
The closely related 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and its hydrazide are considered key intermediates for synthesizing pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as agrochemicals such as novel pesticides or herbicides. chemimpex.comchemimpex.com The structural features of this molecule—the halogenated benzothiophene core—can be tailored to enhance biological activity and selectivity. For instance, halogenated thiophene (B33073) carboxylic acid derivatives are crucial building blocks for new classes of 1,2,4-triazole insecticides. beilstein-journals.org The versatility and reactivity of the carbaldehyde group allow for its conversion into a multitude of other functional groups, making this compound a strategic starting material for the efficient synthesis of high-value chemical products. chemimpex.com
Future Research Directions and Challenges in 3 Chloro 6 Methylbenzo B Thiophene 2 Carbaldehyde Chemistry
Development of More Sustainable and Efficient Synthetic Routes and Methodologies
A primary challenge in the synthesis of polysubstituted benzothiophenes, including 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde, is the reliance on traditional methods that often involve harsh conditions, expensive transition-metal catalysts, and multi-step procedures. beilstein-journals.orgresearchgate.net Future research must prioritize the development of greener and more efficient synthetic pathways.
Key Research Objectives:
Metal-Free Synthesis: Exploring and adapting metal-free cyclization and functionalization reactions is a critical goal. beilstein-journals.orgnih.govmanchester.ac.uk Methodologies like base-catalyzed propargyl–allenyl rearrangement followed by cyclization or iodine-mediated one-pot reactions could offer sustainable alternatives to palladium- or copper-catalyzed processes. morressier.combeilstein-journals.org
C-H Activation/Functionalization: Direct C-H functionalization is a powerful tool for improving atom and step economy. bohrium.comnih.gov Developing selective C-H activation strategies for the benzothiophene (B83047) core, starting from simpler precursors, would represent a significant advance, minimizing the need for pre-functionalized starting materials.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields, reduced reaction times, and minimized waste generation compared to batch processes.
Use of Greener Solvents and Reagents: A shift towards benign solvents and renewable reagents is essential. Research into solvent-free reaction conditions or the use of eco-friendly solvents like water or bio-derived solvents will be crucial for reducing the environmental impact of synthesis. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Metal-Free Annulation | Avoids toxic/expensive metal catalysts, simpler purification. | May require harsher conditions or specific substrates. |
| Direct C-H Functionalization | High atom economy, reduces synthetic steps. | Achieving high regioselectivity on the substituted ring. |
| Flow Chemistry | Improved control, safety, and scalability; higher yields. | Initial setup costs and optimization of flow parameters. |
| Green Solvents/Reagents | Reduced environmental footprint and toxicity. | Ensuring sufficient reactivity and solubility of reagents. |
Exploration of Novel Reactivity and Functionalization Strategies at Unactivated Positions
The reactivity of the this compound core is largely dictated by its existing functional groups. The aldehyde at the C2 position, the chloro group at C3, and the electron-donating methyl group on the benzene (B151609) ring direct further transformations. A significant challenge and area for future research is the selective functionalization of the less reactive, or "unactivated," C-H bonds, particularly at the C4, C5, and C7 positions of the benzene ring.
Future Research Avenues:
Regioselective C-H Functionalization: While methods for C2 and C3 functionalization are relatively established, strategies for targeting the C4, C5, and C7 positions are less developed. bohrium.comresearchgate.net Research into directing group strategies or catalyst systems that can overcome the inherent reactivity patterns of the molecule is needed to install new functionalities at these sites.
Umpolung Strategies: Exploring umpolung (polarity inversion) reactivity at the aldehyde group could open pathways to novel substitutions. For instance, converting the electrophilic aldehyde into a nucleophilic species could enable reactions with electrophiles at the C2 position, leading to unprecedented molecular architectures.
Post-Synthetic Modification: Developing robust protocols for the selective modification of the chloro and methyl groups will expand the accessible chemical space. For example, cross-coupling reactions at the C-Cl bond or late-stage benzylic functionalization of the methyl group would provide valuable diversification.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. Many reactions involving benzothiophene synthesis and functionalization proceed through short-lived, transient intermediates that are difficult to detect and characterize using standard techniques like NMR or mass spectrometry. rsc.orgchempedia.info
Future Research Focus:
In Situ Spectroscopy: The use of in situ spectroscopic methods, such as time-resolved UV-Vis, rapid-injection NMR, and in situ FT-IR, can provide real-time snapshots of a reaction as it progresses, enabling the identification of fleeting intermediates.
Trapping Experiments: Designing experiments to chemically trap reactive intermediates can provide crucial evidence for proposed mechanistic pathways. For example, radical trapping experiments can confirm or rule out the involvement of radical species. rsc.org
Matrix Isolation Spectroscopy: For highly unstable species, matrix isolation techniques, where intermediates are trapped in an inert gas matrix at cryogenic temperatures, allow for detailed spectroscopic study (e.g., IR, EPR) without decomposition.
Computational Synergy: Combining experimental spectroscopic data with quantum-chemical calculations can help to assign spectral features to specific transient structures and elucidate the energetic profiles of reaction pathways. nih.govnih.gov
Expansion of Applications in Emerging Material Technologies and Optoelectronics
Benzothiophene derivatives are highly sought after for their applications in organic electronics due to their thermal stability and excellent charge transport properties. researchgate.netresearchgate.netresearchgate.net The specific substitution pattern of this compound makes it an intriguing building block for novel materials, yet its potential remains largely untapped.
Prospective Application Areas:
Organic Semiconductors: The fused aromatic system is a promising core for p-type organic semiconductors. mdpi.com Future work should focus on synthesizing polymers and small molecules derived from this carbaldehyde to investigate their performance in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netresearchgate.netiemn.frbohrium.comrsc.org
Organic Light-Emitting Diodes (OLEDs): By modifying the electronic properties through further functionalization, derivatives could be designed as emitters or host materials in OLEDs. mdpi.com The inherent fluorescence of many benzothiophene systems is a key advantage. ktu.edu
Photovoltaics and Photodetectors: The ability of benzothiophene-based polymers to absorb light makes them candidates for organic photovoltaic (OPV) cells and photodetectors. mdpi.com Research should explore how tuning the substituents on the this compound core affects the material's bandgap and light-harvesting efficiency.
Sensors: The aldehyde functional group provides a convenient handle for immobilization onto surfaces or for reaction with analytes, suggesting potential applications in chemical sensors.
| Technology Area | Rationale for Use | Key Research Challenge |
| Organic Semiconductors (OFETs) | Rigid, planar structure facilitates charge transport. | Tuning molecular packing for optimal charge mobility. |
| Organic LEDs (OLEDs) | Potential for high fluorescence quantum yields. | Achieving desired emission colors and device stability. |
| Organic Photovoltaics (OPVs) | Strong light absorption in the UV-Vis spectrum. | Optimizing the electronic bandgap for efficient solar energy conversion. mdpi.com |
| Chemical Sensors | Aldehyde group allows for covalent functionalization. | Achieving high selectivity and sensitivity for target analytes. |
Synergistic Approaches Combining Experimental and Advanced Computational Methodologies for Predictive Design
The integration of computational chemistry with experimental synthesis and characterization offers a powerful paradigm for accelerating materials discovery. researchgate.net By predicting molecular properties and reaction outcomes, computational models can guide experimental efforts, saving time and resources.
Future Directions for Integration:
Predictive Modeling of Electronic Properties: Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict key electronic properties such as HOMO/LUMO energy levels, bandgaps, and absorption spectra. nih.govtandfonline.com This allows for the in silico screening of potential derivatives for optoelectronic applications before committing to their synthesis.
Machine Learning (ML) for Materials Discovery: ML models can be trained on existing data from benzothiophene derivatives to predict the properties of new, unsynthesized compounds. mdpi.comresearchgate.net This data-driven approach can rapidly identify promising candidates from vast virtual libraries for targeted synthesis.
Reaction Mechanism Elucidation: Computational modeling can map out entire reaction energy surfaces, identify transition states, and calculate activation barriers. nih.gov This provides deep mechanistic insights that complement experimental studies and can help explain observed reactivity and regioselectivity.
QSAR for Biological Activity: For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of benzothiophene derivatives with their biological activity, guiding the design of more potent therapeutic agents. researchgate.net
By pursuing these interconnected research avenues, the scientific community can overcome existing challenges and fully unlock the potential of this compound as a versatile platform for innovation in both fundamental and applied chemistry.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde?
- Methodological Answer : A one-pot synthesis strategy involving sequential lithiation and formylation can be adapted for this compound. For structurally similar benzo[b]thiophene-2-carbaldehydes, methylthiobenzene is treated with BuLi and TMEDA to generate a dilithiated intermediate, followed by formylation with DMF and acid quenching to yield the aldehyde . Modifications to introduce chloro and methyl substituents would require optimizing halogenation and alkylation steps at specific positions.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions and aldehyde functionality (e.g., aldehyde proton at ~10 ppm).
- IR : Stretching frequencies for C=O (~1680 cm) and C-Cl (~550 cm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving challenges like disorder or twinning .
Q. What are common reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases with amines) . The chloro substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group may influence steric effects in nucleophilic substitutions. Thioacetalization or oxidation of the aldehyde (e.g., to carboxylic acid) can also be explored .
Advanced Research Questions
Q. How do chloro and methyl substituents affect the electronic structure and reactivity of benzo[b]thiophene-2-carbaldehyde derivatives?
- Methodological Answer : Computational studies (e.g., DFT/B3LYP/6-31++G(d,p)) reveal that electron-withdrawing groups like -Cl decrease electron density at the thiophene ring, altering vibrational modes and reaction kinetics. Methyl groups enhance steric hindrance, impacting regioselectivity in electrophilic substitutions. Comparative IR/Raman studies on halogenated analogs validate these effects .
Q. What challenges arise in resolving crystallographic data for halogenated benzo[b]thiophene derivatives?
- Methodological Answer : High-resolution data collection is critical for disordered structures. SHELXTL or SHELXL can model twinning or partial occupancy. For example, refining 3-Chloro-6-methoxy analogs requires careful handling of Cl and O atom positions to avoid overfitting .
Q. How can this compound be applied in materials science or biological systems?
- Methodological Answer : The aldehyde group enables its use as a ligand in covalent organic frameworks (COFs) for fluorescence probes . In medicinal chemistry, derivatives like 2-amino-tetrahydrobenzo[b]thiophenes show antibacterial activity; similar scaffolds could be synthesized via reductive amination or coupling reactions .
Data Analysis and Contradictions
Q. How to resolve contradictions in spectroscopic data for substituted benzo[b]thiophenes?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions. For instance, DFT-calculated chemical shifts for 3-Cl-6-Me derivatives should align with experimental data. Discrepancies may arise from solvent effects or dynamic processes .
Q. What are the limitations of one-pot synthesis for chloro-methyl derivatives?
- Methodological Answer : Competing reactions (e.g., over-lithiation or side halogenation) may reduce yields. Optimization involves controlling temperature (e.g., 0°C for lithiation) and reagent stoichiometry. GC-MS monitoring can identify intermediates like dialdehydes or dimeric byproducts .
Safety and Handling
Q. What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
